molecular formula C11H16F3N3 B2369353 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine CAS No. 2253639-47-1

1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine

Cat. No.: B2369353
CAS No.: 2253639-47-1
M. Wt: 247.265
InChI Key: PAQOJLFIMZYJSE-UHFFFAOYSA-N
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Description

1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine is a synthetic compound characterized by the presence of a trifluorobutyl group attached to a tetrahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine typically involves the reaction of 4,4,4-trifluorobutylamine with a suitable indazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane, ethyl acetate, and tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine involves its interaction with specific molecular targets and pathways. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The indazole core may interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

    4,4,4-Trifluorobutylamine: Shares the trifluorobutyl group but lacks the indazole core.

    4,4,4-Trifluoro-1-butanol: Contains the trifluorobutyl group but with a hydroxyl group instead of an amine.

    1-Bromo-4,4,4-trifluorobutane: Similar trifluorobutyl group but with a bromine atom .

Uniqueness: 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine is unique due to the combination of the trifluorobutyl group and the indazole core, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

IUPAC Name

1-(4,4,4-trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3/c12-11(13,14)4-1-5-17-10-6-9(15)3-2-8(10)7-16-17/h7,9H,1-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQOJLFIMZYJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)N(N=C2)CCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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